molecular formula C16H18O B11940987 Diphenylmethyl propyl ether CAS No. 13594-71-3

Diphenylmethyl propyl ether

Cat. No.: B11940987
CAS No.: 13594-71-3
M. Wt: 226.31 g/mol
InChI Key: RYBNGIBEGIRICU-UHFFFAOYSA-N
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Description

Diphenylmethyl propyl ether (C16H18O) is an aromatic ether characterized by a diphenylmethyl group (-CH(C6H5)2) attached to a propyl ether chain (-O-C3H7). This structure confers unique physicochemical properties, such as increased lipophilicity and stability compared to aliphatic ethers. For instance, diphenylmethyl-substituted piperidines exhibit calcium-channel-blocking activity, with potency influenced by substituents on the aromatic rings .

Properties

CAS No.

13594-71-3

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

[phenyl(propoxy)methyl]benzene

InChI

InChI=1S/C16H18O/c1-2-13-17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3

InChI Key

RYBNGIBEGIRICU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Limitations

  • Harsh acidic conditions may degrade acid-sensitive substrates.

  • Competing side reactions, such as dimerization of benzhydrol to form bis(diphenylmethyl) ether, are observed.

Trichloroacetimidate-Mediated Etherification

A catalyst-free method utilizing O-diphenylmethyl trichloroacetimidate (1 ) enables mild and selective ether formation. This reagent reacts stoichiometrically with 1-propanol in refluxing toluene, bypassing the need for Brønsted or Lewis acid catalysts (Figure 2).

Procedure and Mechanistic Insights

  • Reagent Preparation : O-DPM trichloroacetimidate is synthesized from DPM alcohol and trichloroacetonitrile under basic conditions.

  • Etherification : 1.2 equivalents of 1 and 1-propanol are refluxed in toluene (110°C, 24 hours), yielding this compound after aqueous workup.

  • Byproduct Management : Trichloroacetamide (6 ) is removed via NaOH washing, simplifying purification.

Performance Data

ParameterValue
SolventToluene
Temperature110°C (reflux)
Time24 hours
Yield85% (extrapolated)*

*Based on analogous reactions with 1-octadecanol.

Advantages

  • Neutral reaction conditions preserve acid- or base-sensitive functional groups.

  • High purity due to facile byproduct removal.

Iron-Catalyzed Dehydrative Coupling

Iron(III) triflate (Fe(OTf)₃) catalyzes the direct coupling of benzhydrol and 1-propanol under ambient conditions, offering an eco-friendly alternative to traditional methods.

Reaction Optimization

  • Catalyst System : Fe(OTf)₃ (5 mol%) with NH₄Cl (5 mol%).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C to room temperature.

  • Yield : 88% for unsymmetrical ethers in analogous systems.

Substrate Scope and Selectivity

  • Secondary alcohols (e.g., benzhydrol) exhibit higher reactivity than primary alcohols.

  • Electron-donating groups on the aryl ring enhance reaction rates.

Representative Data

SubstrateProductYield (%)
BenzhydrolDiphenylmethyl ether82
1-PhenylethanolUnsymmetrical ether88

Transetherification Strategies

Transetherification enables the synthesis of this compound from preformed symmetrical ethers and 1-propanol. This method leverages Fe(OTf)₃ to mediate the exchange of alkoxy groups.

Protocol

  • Starting Material : Diphenylmethyl methyl ether or analogous precursors.

  • Conditions : Fe(OTf)₃ (5 mol%), DCM, room temperature.

  • Outcome : Propyl group displaces the original alkoxy group, yielding the target ether.

Efficiency

  • Yields exceed 80% for substrates with activated leaving groups (e.g., methyl, ethyl).

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Acid-Catalyzed DehydrationH₂SO₄, reflux, neat60–75Simple setup, low costHarsh conditions, side reactions
TrichloroacetimidateToluene, reflux, catalyst-free85*Mild, high functional group toleranceRequires reagent synthesis
Iron-Catalyzed CouplingFe(OTf)₃, DCM, ambient88Eco-friendly, selectiveLimited scope for primary alcohols
TransetherificationFe(OTf)₃, DCM, room temperature>80Utilizes preformed ethersDependent on starting material availability
Vapor-PhaseMgO/zeolite, 400°C, continuous flow18*ScalableLow yield, untested for target ether

*Extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl propyl ether can undergo several types of chemical reactions, including:

    Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

    Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, they can be transformed into other functional groups.

Common Reagents and Conditions

    Acidic Cleavage: HBr or HI in aqueous solution.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing ethers to alcohols.

Major Products Formed

    Acidic Cleavage: Produces diphenylmethanol and propyl bromide or iodide.

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Results in the formation of alcohols.

Scientific Research Applications

Diphenylmethyl propyl ether has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of diphenylmethyl propyl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Aliphatic Ethers (e.g., Ethyl Propyl Ether, Isopropyl Propyl Ether)

Structural Differences :

  • Diphenylmethyl propyl ether : Contains two aromatic phenyl groups, enhancing steric bulk and π-π interactions.
  • Aliphatic ethers : Lack aromaticity (e.g., ethyl propyl ether: CH3CH2-O-CH2CH2CH3) .

Physicochemical Properties :

  • Boiling Points : Aliphatic ethers like ethyl propyl ether have lower boiling points (~63–65°C) compared to aromatic ethers, which typically exhibit higher values due to stronger intermolecular forces .

Table 1: Key Differences Between this compound and Aliphatic Ethers

Property This compound Aliphatic Ethers (e.g., Ethyl Propyl Ether)
Aromatic Substituents Yes (two phenyl groups) No
Boiling Point High (estimated >200°C) Low (~63–65°C)
Lipophilicity (LogP) High Moderate
Primary Applications Pharmacological agents Anesthetics, solvents

Aromatic Ethers (e.g., Dibenzyl Ether, Diphenyl Ether)

Structural Similarities :

  • Dibenzyl ether (C6H5CH2-O-CH2C6H5) : Shares aromaticity but lacks the branched diphenylmethyl group .
  • Diphenyl ether (C6H5-O-C6H5) : Features direct oxygen linkage between phenyl rings, differing in connectivity .

Reactivity and Stability :

  • This compound : The bulky diphenylmethyl group may hinder hydrolysis compared to dibenzyl ether, which is more reactive due to benzylic positions.
  • Diphenyl ether : Extremely stable, used as a heat transfer fluid; lacks alkyl chains, reducing solubility in polar solvents .

Esters (e.g., Ethyl Propanoate)

Functional Group Differences :

  • Ethers (R-O-R) : Lack carbonyl groups, making them less polar and more resistant to hydrolysis.
  • Esters (RCOOR') : Contain carbonyl groups, leading to higher reactivity in hydrolysis (acid/base-catalyzed) .

Table 2: Ether vs. Ester Properties

Property This compound (Ether) Ethyl Propanoate (Ester)
Functional Group -O- -COO-
Hydrolysis Rate Slow Fast
Polarity Low Moderate
Applications Pharmaceuticals, solvents Flavors, fragrances

Pharmacologically Active Ethers

  • MAO-B Inhibitors : Propyl ether derivatives (e.g., isopropyl ether) demonstrate inhibitory activity, with lipophilicity balancing bioavailability .
  • Calcium Channel Blockers : Diphenylmethyl-substituted compounds show enhanced potency with fluorinated aromatic rings, highlighting substituent effects on activity .

Table 3: Pharmacological Comparison

Compound Target Activity Key Structural Feature
This compound Calcium-channel blocking Diphenylmethyl group
Propyl ether (1c) MAO-B inhibition Simple propyl chain
Isobutyl ether (3c) MAO-B inhibition Branched alkyl chain

Q & A

Basic Research Questions

Q. What synthetic methods are suitable for preparing diphenylmethyl propyl ether in academic laboratories?

  • Answer:

  • Williamson Ether Synthesis: React sodium diphenylmethoxide (generated from diphenylmethanol and NaH) with propyl bromide. This SN2 reaction forms the ether bond, with NaCl as a byproduct .
  • Acid-Catalyzed Condensation: Use H₂SO₄ or HCl to dehydrate a mixture of diphenylmethanol and propanol. This method requires precise temperature control (80–100°C) to minimize side reactions like alkene formation .
  • Purity Optimization: Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yield (>75%) .

Q. How can the structure of this compound be confirmed experimentally?

  • Answer:

  • Spectroscopic Techniques:
  • NMR:
  • ¹H NMR: Look for a singlet at δ 7.2–7.4 ppm (aromatic protons from diphenylmethyl) and a triplet at δ 3.4–3.6 ppm (CH₂ adjacent to ether oxygen).
  • ¹³C NMR: A signal at δ 70–80 ppm confirms the ether oxygen-bound carbon .
  • IR: A strong C-O-C stretch at ~1100 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak at m/z 212 (calculated for C₁₆H₁₈O) and fragmentation patterns (e.g., loss of propyl or diphenylmethyl groups) .

Advanced Research Questions

Q. How do steric effects from the diphenylmethyl group influence the ether’s reactivity in nucleophilic substitution reactions?

  • Answer:

  • Kinetic Studies: Compare reaction rates of this compound with less bulky analogs (e.g., methyl propyl ether) in SN2 reactions. The bulky diphenylmethyl group reduces accessibility to the ether oxygen, slowing nucleophilic attack.
  • Computational Modeling: Density Functional Theory (DFT) simulations (e.g., Gaussian software) reveal steric hindrance in transition states. Bond angle analysis shows distortion (>110° for C-O-C) due to aryl groups .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states despite steric bulk .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s physicochemical properties?

  • Answer:

  • Thermodynamic Profiling: Measure boiling point, density, and solubility experimentally. Compare with QSPR (Quantitative Structure-Property Relationship) predictions. Discrepancies >5% suggest isomerization or impurities.
  • Chromatographic Validation: Use GC-MS or HPLC to confirm purity (>98%). Example data table:
PropertyExperimental ValueQSPR PredictionDeviation
Boiling Point245°C230°C6.5%
LogP (octanol/water)3.83.58.6%
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguities in molecular geometry .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Answer:

  • Peroxide Mitigation: Test stored ether for peroxides monthly using KI-starch test strips. Purify via distillation under N₂ if positive .
  • PPE Requirements: Flame-resistant lab coats, nitrile gloves, and chemical splash goggles. Use explosion-proof refrigerators for storage .
  • Ventilation: Conduct reactions in fume hoods with airflow >100 ft/min. Monitor airborne concentrations with PID detectors (target <50 ppm) .

Q. What chronic health risks are associated with this compound, and how can exposure be minimized?

  • Answer:

  • Neurotoxicity: Analogous ethers (e.g., methyl propyl ether) cause CNS depression. Implement biomonitoring (blood/urine analysis) for researchers with prolonged exposure .
  • Substitution: Replace with less volatile ethers (e.g., glycol ethers) in non-critical applications.
  • Engineering Controls: Closed-loop systems and automated dispensing reduce inhalation risks .

Pharmacological and Solvent Applications

Q. How does this compound compare to other ethers as an anesthetic or solvent in biomedical research?

  • Answer:

  • Anesthetic Potency: In animal studies, ethyl propyl ether requires ~1.5% concentration for surgical anesthesia vs. 3.5% for diethyl ether. Diphenylmethyl analogs may exhibit higher lipid solubility, enhancing blood-brain barrier penetration .
  • Solvent Performance: High logP (3.8) suggests suitability for dissolving non-polar compounds (e.g., steroids, lipids). Compare with diisopropyl ether (logP 2.2) for selectivity .

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